{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine
Overview
Description
{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine: is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives inhibit viral replication by interacting with viral proteins . Others block β-adrenergic receptors or antagonize vasopressin receptors .
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the synthesis of certain enzymes, thereby disrupting the biochemical pathways in which these enzymes are involved .
Pharmacokinetics
Similar compounds have been reported to exhibit dose- and time-dependent kinetics .
Result of Action
Similar compounds have been reported to have a variety of effects, such as inhibiting viral replication and blocking β-adrenergic receptors .
Action Environment
It has been reported that solvent-free conditions can dramatically promote the formation of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Reduction: The resulting isoquinoline derivative is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the 3,4-dihydroisoquinoline.
Substitution Reaction: The final step involves the substitution of the phenyl group with the methanamine group, which can be achieved through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like NaBH4 or LiAlH4, converting the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Catalysts: Acid catalysts for Pictet-Spengler reaction, metal catalysts for reduction reactions
Major Products
Oxidation Products: Quinoline derivatives
Reduction Products: Dihydroisoquinoline derivatives
Substitution Products: Various functionalized isoquinoline derivatives
Scientific Research Applications
{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-pyridones: These compounds share a similar dihydroisoquinoline structure and exhibit comparable biological activities.
3,4-Dihydropyrimidin-2(1H)-ones: Known for their medicinal properties, these compounds also undergo similar chemical reactions.
Indole Derivatives: These compounds have a similar aromatic structure and are widely studied for their biological activities.
Uniqueness
- Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry.
{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-phenyl}methanamine: stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-11-14-6-3-4-8-16(14)18-10-9-13-5-1-2-7-15(13)12-18/h1-8H,9-12,17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSKZNLYVGHPLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=CC=C3CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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